Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide
Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual representations of the underlying scientific processes.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(4-Chlorophenoxy)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | d | 2H | Ar-H (ortho to Cl) |
| 6.85 | d | 2H | Ar-H (ortho to O) |
| 4.05 | t | 2H | -O-CH₂- |
| 3.95 | t | 2H | -CH₂-OH |
| 2.15 | s | 1H | -OH |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)
¹³C NMR (Carbon-13 NMR) Data [1][3]
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | Ar-C (C-O) |
| 129.5 | Ar-C (ortho to Cl) |
| 125.9 | Ar-C (C-Cl) |
| 115.8 | Ar-C (ortho to O) |
| 69.1 | -O-CH₂- |
| 61.3 | -CH₂-OH |
Solvent: CDCl₃, Broadband Proton Decoupled
Infrared (IR) Spectroscopy[1][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad | O-H stretch (alcohol) |
| 3060 | Medium | C-H stretch (aromatic) |
| 2940, 2870 | Medium | C-H stretch (aliphatic) |
| 1595, 1490 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O-C stretch (aryl ether) |
| 1090 | Strong | C-O stretch (primary alcohol) |
| 825 | Strong | C-H bend (para-substituted aromatic) |
| 750 | Strong | C-Cl stretch |
Technique: FTIR, Sample: Neat (Capillary Cell)[1]
Mass Spectrometry (MS)[1][5]
| m/z | Relative Intensity (%) | Assignment |
| 172 | 45 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 174 | 15 | [M+2]⁺ (Molecular ion, ³⁷Cl) |
| 128 | 100 | [M - C₂H₄O]⁺ |
| 130 | 33 | [M+2 - C₂H₄O]⁺ |
| 93 | 20 | [C₆H₅O]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 45 | 30 | [C₂H₅O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analysis of organic compounds like 2-(4-Chlorophenoxy)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For quantitative analysis, the signal integrals are determined.[5]
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-(4-Chlorophenoxy)ethanol, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond or germanium).[1][7]
Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without the sample) is also recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.[6]
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule using correlation charts.[9]
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS).[10] In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the formation of a positively charged molecular ion and various fragment ions.[11]
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]
Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[13]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
Chemical Structure and Mass Spectrometry Fragmentation
This diagram shows the chemical structure of 2-(4-Chlorophenoxy)ethanol and its characteristic fragmentation pattern in mass spectrometry.
Caption: Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol.
References
- 1. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-(4-CHLOROPHENOXY)ETHANOL(1892-43-9) 13C NMR [m.chemicalbook.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
